BENGHE Foundational & Exploratory

Check Availability & Pricing

trans-2-Pentenoic acid as a volatile organic
compound in food aroma.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: trans-2-Pentenoic acid

Cat. No.: B083571

The Role of trans-2-Pentenoic Acid in Food
Aroma: A Technical Guide

An in-depth examination of the chemical properties, occurrence, sensory impact, and analysis
of trans-2-Pentenoic Acid, a key volatile organic compound influencing the aromatic profiles
of various foods.

Introduction

trans-2-Pentenoic acid (CAS No. 13991-37-2) is an unsaturated short-chain fatty acid that
plays a significant role as a volatile organic compound (VOC) in the aroma profiles of numerous
food products.[1][2][3][4] Its presence, even at trace levels, can impart distinct sensory
characteristics, contributing to the overall flavor experience. This technical guide provides a
comprehensive overview for researchers and food scientists, detailing the chemical properties,
natural occurrence, sensory attributes, and analytical methodologies pertinent to trans-2-
pentenoic acid in the context of food aroma.

Chemical and Physical Properties

trans-2-Pentenoic acid is a C5 unsaturated carboxylic acid.[1][5] Its chemical structure
features a five-carbon chain with a carboxyl group and a double bond in the trans configuration
between the second and third carbon atoms.[6][7] This structure dictates its physical properties,
including its volatility and solubility, which are crucial for its function as an aroma compound.
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Table 1: Physicochemical Properties of trans-2-Pentenoic Acid

Property Value Reference(s)
(E)-Pent-2-enoic acid, B-Ethyl

Synonyms ] ] [8][9]
acrylic acid

CAS Number 13991-37-2 [71[8]

Molecular Formula CsHsO2 [718]

Molecular Weight 100.12 g/mol [1]
Clear, colorless to light yellow

Appearance o [8]
liquid

Melting Point 9-11 °C 9]

Boiling Point 106 °C at 20 mmHg [8]

Density 0.99 g/mL at 25 °C 9]

Solubility in Water 60 g/L [8]
0.107 mmHg at 25 °C

Vapor Pressure [10]

(estimated)

Occurrence and Quantitative Data in Food

trans-2-Pentenoic acid has been identified as a naturally occurring volatile compound in a

variety of foods and beverages, most notably in fruits and fermented products like beer and

cheese.[5][8] Its formation is often linked to microbial fermentation and the oxidative

degradation of lipids. As a flavoring agent, it is recognized as Generally Recognized as Safe

(GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with established usage

levels in various food categories.

Table 2: FEMA GRAS Usage Levels of 2-Pentenoic Acid in Food Categories
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Food Category Average Usual (ppm) Average Maximum (ppm)
Baked Goods 10.0 50.0
Breakfast Cereal 5.0 25.0
Cheese 3.0 15.0
Confectionery/Frostings 10.0 50.0
Fats/QOils 2.0 10.0
Fish Products 2.0 10.0
Frozen Dairy 3.0 15.0
Fruit Ices 3.0 15.0
Gravies 15.0 75.0
Hard Candy 10.0 50.0
Meat Products 2.0 10.0
Milk Products 3.0 15.0
Processed Fruits 2.0 10.0

(Source: Data compiled from
The Good Scents
Company[10])

Sensory Characteristics

The sensory profile of trans-2-pentenoic acid is complex, contributing significantly to the
characteristic aromas of the foods in which it is present. Its aroma is generally described as
acidic, cheesy, and buttery, with sour and caramellic undertones.[8][11]

Table 3: Sensory Profile and Thresholds of trans-2-Pentenoic Acid
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Parameter Description Reference(s)
) Acidic, feta cheese, buttery,
Odor Descriptors ) ) [BI[9][11]
sour, caramellic, fatty, rancid
Taste Descriptors Sour, acetic, buttery [8][11]

Odor Threshold

Medium strength;
recommended for smelling in a

1% solution or less.

[8]

Taste Threshold

25 ppm in water

[8]

Formation Pathways in Food

Short-chain fatty acids like trans-2-pentenoic acid are primarily formed in food through two
major pathways: microbial fermentation of carbohydrates and amino acids, and the oxidative
degradation of polyunsaturated fatty acids (PUFAs).[12][13][14] Lipid oxidation is a key
pathway, where PUFAs such as linoleic acid and a-linolenic acid undergo oxidation to form
unstable hydroperoxides.[13][15] These hydroperoxides then decompose via [3-scission into a
variety of smaller, volatile compounds, including aldehydes, ketones, and carboxylic acids.[6]

[13]
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Figure 1. Generalized pathway of volatile formation from lipid oxidation.

Experimental Protocols: Analysis of trans-2-
Pentenoic Acid
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The quantification of trans-2-pentenoic acid and other volatile fatty acids in complex food
matrices typically employs gas chromatography (GC) coupled with a suitable detector.[16]
Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample
preparation technique for extracting and concentrating volatile and semi-volatile compounds
prior to GC analysis.[17][18]

Protocol: Quantification by HS-SPME-GC-MS

This protocol outlines a general methodology for the analysis of trans-2-pentenoic acid in a
solid or liquid food matrix. Optimization of parameters such as sample volume, extraction time,
and temperature is crucial for different matrices.[19]

1. Materials and Reagents:
e SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
e Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

 Internal Standard (IS): e.g., 2-methyl-3-heptanone or 3-methyl-pentanoic acid solution of
known concentration

o Reagents: Sodium chloride (NaCl), deionized water, trans-2-pentenoic acid standard
e Instrumentation: GC-MS system with an autosampler equipped for SPME
2. Sample Preparation:

e Weigh a precise amount of the homogenized food sample (e.g., 2-5 g) into a 20 mL
headspace vial.

o For solid matrices, add a specific volume of deionized water or a saturated NaCl solution to
create a slurry and aid the release of volatiles.

e Add a known amount of NaCl (e.g., 1.5 g) to increase the ionic strength of the aqueous
phase and promote the partitioning of analytes into the headspace.

o Spike the sample with a known volume of the internal standard solution.
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Immediately seal the vial tightly with the screw cap.
. HS-SPME Extraction:
Place the sealed vial into the autosampler tray.

Incubate the vial at a controlled temperature (e.g., 50°C) with agitation for a set pre-
equilibration time (e.g., 10-20 minutes) to allow volatiles to partition into the headspace.[19]
[20]

Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time
(e.g., 30-40 minutes) at the same temperature and agitation speed.[18][20]

. GC-MS Analysis:

After extraction, the SPME fiber is automatically retracted and transferred to the heated GC
injection port.

Thermally desorb the analytes from the fiber onto the GC column. A typical desorption
temperature is 250°C for 3-5 minutes in splitless mode.

GC Conditions (Example):

o Column: DB-WAXETR or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 pum
film thickness)

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

o Oven Program: Initial temperature of 40°C held for 5-10 min, then ramped at 3-5°C/min to
200-240°C, with a final hold time.

MS Conditions (Example):
o lonization Mode: Electron lonization (El) at 70 eV
o Mass Range: m/z 35-350

o Source Temperature: 230°C
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o Transfer Line Temperature: 250°C

o Acquisition Mode: Full Scan for identification and Selected lon Monitoring (SIM) for
guantification.

5. Data Analysis and Quantification:

« |dentify trans-2-pentenoic acid by comparing its mass spectrum and retention time with that
of an authentic standard.

o Quantify the compound by creating a calibration curve using the peak area ratio of the
analyte to the internal standard versus the concentration of the standard.
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Figure 2. Standard workflow for HS-SPME-GC-MS analysis of food volatiles.
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Conclusion

trans-2-Pentenoic acid is a vital contributor to the aroma of many foods, providing
characteristic cheesy, buttery, and sour notes. Understanding its chemical properties, formation
pathways through lipid oxidation, and sensory impact is essential for food product
development, quality control, and flavor chemistry research. The standardized analytical
methodologies, such as HS-SPME-GC-MS, provide robust tools for the accurate identification
and quantification of this compound, enabling researchers to correlate its concentration with
specific sensory attributes and processing conditions. Further research into its precise
formation mechanisms in different food matrices will continue to enhance our ability to
modulate and optimize food flavor profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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